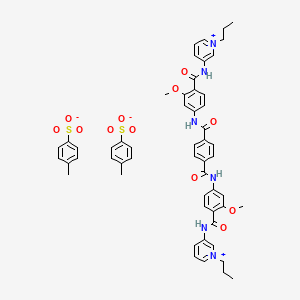
Pyridinium, 3,3'-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by its unique structure, which includes a terephthaloyl core linked to pyridinium units through imino and carbonylimino bridges. The presence of methoxy and propyl groups further adds to its structural complexity. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) typically involves a multi-step process. The initial step often includes the preparation of the terephthaloyl core, which is then reacted with 2-methoxy-p-phenylene diamine to form the imino and carbonylimino bridges. The resulting intermediate is then subjected to a reaction with pyridinium salts in the presence of suitable solvents and catalysts to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product. The scalability of the synthesis process is crucial for meeting the demands of various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridinium salts.
Scientific Research Applications
Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-methyl-, di-p-toluenesulfonate)
- Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate)
Uniqueness
The uniqueness of Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) lies in its specific structural features, such as the propyl groups and the methoxy substituents, which confer distinct chemical and biological properties. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
19083-89-7 |
|---|---|
Molecular Formula |
C54H56N6O12S2 |
Molecular Weight |
1045.2 g/mol |
IUPAC Name |
1-N,4-N-bis[3-methoxy-4-[(1-propylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C40H40N6O6.2C7H8O3S/c1-5-19-45-21-7-9-31(25-45)43-39(49)33-17-15-29(23-35(33)51-3)41-37(47)27-11-13-28(14-12-27)38(48)42-30-16-18-34(36(24-30)52-4)40(50)44-32-10-8-22-46(26-32)20-6-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-18,21-26H,5-6,19-20H2,1-4H3,(H2-2,41,42,43,44,47,48,49,50);2*2-5H,1H3,(H,8,9,10) |
InChI Key |
CCGKFQDUJRLCFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)C(=O)NC5=C[N+](=CC=C5)CCC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















